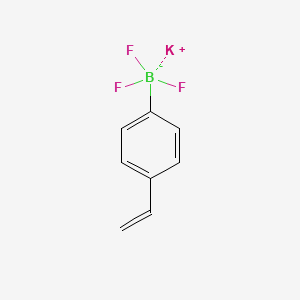

Potassium 4-vinylphenyltrifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(4-ethenylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF3.K/c1-2-7-3-5-8(6-4-7)9(10,11)12;/h2-6H,1H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOYWVVIZWIBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C=C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635464 | |

| Record name | Potassium (4-ethenylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705254-32-6 | |

| Record name | Potassium (4-ethenylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 705254-32-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Properties of Potassium 4-vinylphenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, potassium organotrifluoroborates have emerged as a superior class of reagents, particularly for palladium-catalyzed cross-coupling reactions. Their increasing adoption stems from their remarkable stability to air and moisture, a stark contrast to the often-unstable nature of their boronic acid counterparts.[1] This inherent stability allows for indefinite storage and simplifies handling procedures, making them highly attractive for a wide range of synthetic applications, including in complex molecule synthesis and drug discovery.[2] Among these valuable reagents, Potassium 4-vinylphenyltrifluoroborate stands out as a versatile building block, offering a readily accessible vinylphenyl moiety for the construction of styrenic compounds, which are pivotal structural motifs in numerous pharmaceuticals and advanced materials. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering both theoretical understanding and practical, field-proven protocols.

Synthesis of this compound: A Detailed Protocol

The synthesis of potassium organotrifluoroborates is generally achieved through the reaction of an organometallic species, such as a Grignard or organolithium reagent, with a trialkyl borate, followed by quenching with an aqueous solution of potassium hydrogen fluoride (KHF₂).[3] This approach can be effectively adapted for the preparation of this compound, starting from the readily available 4-bromostyrene.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromostyrene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (catalytic amount)

-

Triisopropyl borate

-

Potassium hydrogen fluoride (KHF₂)

-

Anhydrous Diethyl ether

-

Acetone

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous potassium hydrogen fluoride (KHF₂)

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 4-bromostyrene (1.0 eq) in anhydrous THF.

-

Add a small portion of the 4-bromostyrene solution to the magnesium turnings and gently heat to initiate the reaction.

-

Once the reaction begins (as evidenced by a color change and gentle refluxing), add the remaining 4-bromostyrene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the 4-vinylphenylmagnesium bromide Grignard reagent.

-

-

Boration Reaction:

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate (1.2 eq) in anhydrous THF via a syringe or dropping funnel, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Formation and Isolation of the Trifluoroborate Salt:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

To the vigorously stirred biphasic mixture, add a saturated aqueous solution of potassium hydrogen fluoride (4.0 eq).

-

Continue stirring at room temperature for 1-2 hours. A white precipitate of this compound will form.

-

Collect the white solid by vacuum filtration and wash it sequentially with cold water and diethyl ether.

-

The crude product can be purified by recrystallization from hot acetone by the addition of diethyl ether to induce precipitation.

-

Dry the purified white solid under vacuum to yield this compound.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. Therefore, maintaining an inert atmosphere throughout the reaction is critical to prevent the formation of unwanted byproducts and to ensure a high yield of the desired product.

-

Low-Temperature Boration: The addition of the trialkyl borate at low temperatures (-78 °C) is crucial to control the reactivity of the Grignard reagent and prevent over-addition to the boron center, which would lead to the formation of undesired borate complexes.

-

Use of KHF₂: Potassium hydrogen fluoride serves as the fluoride source and facilitates the conversion of the intermediate boronic acid or boronate ester to the stable trifluoroborate salt. The use of a saturated solution ensures a sufficient concentration of fluoride ions to drive the reaction to completion.

Physicochemical and Spectroscopic Properties

This compound is a white, crystalline solid that exhibits the characteristic stability of organotrifluoroborates. It is generally stable to air and moisture at room temperature, allowing for convenient storage and handling.

| Property | Value | Source |

| Molecular Formula | C₈H₇BF₃K | - |

| Molecular Weight | 210.04 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 269-274 °C | [4] |

| Solubility | Soluble in polar organic solvents such as acetone, methanol, and DMF. Slightly soluble in THF and water. | [5][6] |

| Stability | Air and moisture stable at room temperature. | [1] |

Spectroscopic Data Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group protons (typically in the range of 5.0-7.0 ppm) and the aromatic protons of the phenyl ring (in the range of 7.0-8.0 ppm). The coupling patterns will be indicative of the para-substitution on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the vinyl carbons and the aromatic carbons. The carbon atom directly bonded to the boron atom is expected to appear as a broad signal due to quadrupolar relaxation of the boron nucleus.

-

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool for organotrifluoroborates. A single, sharp resonance is expected for the three equivalent fluorine atoms of the BF₃⁻ group, typically appearing in the range of -130 to -145 ppm.

-

¹¹B NMR: The boron NMR spectrum will show a characteristic signal for the tetracoordinate boron atom in the trifluoroborate salt.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary and most powerful application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient formation of a carbon-carbon bond between the vinylphenyl group of the trifluoroborate and an aryl or heteroaryl halide or triflate, providing a straightforward route to a wide variety of substituted styrenes.[10][11][12]

Reaction Workflow Diagram:

Caption: Workflow for the Suzuki-Miyaura cross-coupling of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup:

-

To a Schlenk flask, add this compound (1.2 eq), the aryl halide (1.0 eq), potassium carbonate (3.0 eq), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.

-

Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted styrene.

-

Safety and Handling

This compound, like other organoboron compounds, should be handled with appropriate safety precautions. While it is generally more stable than many other organometallic reagents, it is still a reactive chemical.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its inherent stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an excellent choice for the synthesis of a wide array of substituted styrenes. This guide has provided a comprehensive overview of its synthesis, properties, and applications, equipping researchers and scientists with the necessary knowledge to effectively utilize this powerful synthetic tool in their research and development endeavors.

References

- Molander, G. A., & Ellis, N. (2007). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Accounts of Chemical Research, 40(4), 275–286.

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. Chemical Reviews, 108(1), 288–325.

- Pinho, V. D., & Burtoloso, A. C. B. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878.

- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686.

-

Pinho, V. D., & Burtoloso, A. C. B. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PMC. Retrieved from [Link]

- Molander, G. A. (2002). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Abstracts of Papers of the American Chemical Society, 224, U420–U420.

-

Pinho, V. D., & Burtoloso, A. C. B. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. Retrieved from [Link]

- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. fishersci.com [fishersci.com]

- 4. This compound CAS#: 705254-32-6 [m.chemicalbook.com]

- 5. CAS 13682-77-4: Potassium vinyltrifluoroborate [cymitquimica.com]

- 6. POTASSIUM VINYLTRIFLUOROBORATE | 13682-77-4 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. synquestlabs.com [synquestlabs.com]

- 12. washingtonmills.com [washingtonmills.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

Solubility Profile and Handling of Potassium 4-vinylphenyltrifluoroborate

[1]

Executive Summary

This compound (CAS: 705254-32-6) is a robust, air-stable organoboron reagent used primarily as a vinyl-functionalized building block in Suzuki-Miyaura cross-coupling reactions and polymer chemistry.[1][2] Unlike its boronic acid counterparts, which are prone to trimerization (boroxine formation) and oxidation, the trifluoroborate salt exists as a stable ionic lattice.[1]

However, this stability comes with a distinct solubility challenge: it behaves as an inorganic salt. Successful application requires a solvent system that balances the dissolution of this ionic species with the solubility of organic coupling partners.[1] This guide provides a definitive solubility landscape, mechanistic insights, and validated protocols for handling this reagent in high-stakes research environments.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

| Property | Description |

| IUPAC Name | Potassium;trifluoro-(4-vinylphenyl)boranuide |

| CAS Number | 705254-32-6 |

| Molecular Formula | C₈H₇BF₃K |

| Molecular Weight | 210.05 g/mol |

| Appearance | White to off-white crystalline solid |

| Ionic Character | High (K⁺ cation / Organotrifluoroborate anion) |

| Hygroscopicity | Moderate (Store under inert atmosphere recommended) |

Solubility Landscape

The solubility of this compound is governed by the high lattice energy of the K⁺ salt.[1] Dissolution requires solvents with high dielectric constants (

Quantitative Solubility Assessment (Estimated @ 25°C)

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. Limit* | Mechanistic Rationale |

| Polar Aprotic | Acetone | High | > 0.5 M | Excellent solvation of the organic phenyl ring and ionic cluster.[1] |

| Acetonitrile (MeCN) | High | > 0.5 M | High dielectric constant ( | |

| DMF / DMSO | Very High | > 1.0 M | Strong dipole interactions; universal solvent for this class.[1] | |

| THF | Low/Moderate | < 0.1 M | Lacks sufficient polarity to break the K⁺ lattice efficiently.[1] | |

| Polar Protic | Methanol (MeOH) | High | > 0.5 M | Strong hydrogen bonding stabilizes the fluoride ligands.[1] |

| Water | Moderate | ~ 0.1 - 0.3 M | Soluble, but the hydrophobic styrenyl group limits saturation compared to simple salts.[1] | |

| Isopropanol (IPA) | Moderate | ~ 0.2 M | Often used as a co-solvent with water.[1] | |

| Non-Polar | Dichloromethane | Insoluble | Negligible | Cannot overcome lattice energy.[1] |

| Diethyl Ether | Insoluble | Negligible | Used as an anti-solvent for precipitation.[1] | |

| Toluene/Hexanes | Insoluble | Negligible | Strictly incompatible without phase transfer agents.[1] |

*Note: Concentration limits are functional estimates based on standard reaction protocols (0.1–0.5 M) found in literature, not thermodynamic saturation points.

The "Solvent Switch" Phenomenon

A critical error in experimental design is attempting to use this salt in pure non-polar organic solvents (DCM, Toluene) typical for boronic esters.[1]

Mechanistic Visualization: Solvation & Reaction Pathways[1]

The following diagram illustrates the decision matrix for solvent selection and the mechanistic pathway for activation in Suzuki-Miyaura coupling.

Caption: Solubility decision tree showing viable pathways for reaction and purification. Green nodes indicate successful dissolution.[1]

Experimental Protocols

Protocol A: Preparation of a 0.2 M Stock Solution for Coupling

Use this for high-throughput screening or automated synthesis.[1]

-

Solvent Selection: Choose MeOH (for rapid dissolution) or THF:H₂O (4:1) (for compatibility with organic electrophiles).[1]

-

Weighing: Weigh 420 mg (2.0 mmol) of this compound into a 20 mL scintillation vial.

-

Dissolution:

-

Filtration (Optional): If the solution appears cloudy (often due to excess inorganic salts like KHF₂ from the synthesis), filter through a 0.45 µm PTFE syringe filter.

-

Storage: Store at 4°C. Stable for >3 months in aprotic solvents; use within 1 week if in aqueous mixtures.

Protocol B: Purification via Recrystallization

Use this if the commercial reagent is yellow or sticky (indicating hydrolysis).[1]

-

Dissolve: Dissolve the crude solid in the minimum amount of hot Acetone (~50°C).

-

Filter: Filter hot to remove insoluble inorganic fluorides (KF/KHF₂).[1]

-

Precipitate: Add Diethyl Ether (Et₂O) dropwise to the filtrate until persistent turbidity is observed.

-

Crystallize: Cool to 4°C overnight.

-

Collect: Filter the white crystals and wash with cold Et₂O. Dry under vacuum.[1]

Protocol C: Solvent System for Suzuki-Miyaura Coupling

Optimized for 4-vinylphenyl transfer.[1]

-

Solvent: i-PrOH : H₂O (2:1) [1]

-

Base: Et₃N (3 equiv) or K₂CO₃ (2 equiv).[1]

-

Temperature: 80°C.

-

Rationale: The alcohol/water mix ensures the trifluoroborate is fully dissolved (aqueous phase) while the aryl halide dissolves in the organic alcohol phase.[1] The interface allows for efficient transmetallation.[1]

Stability & Troubleshooting (Hydrolysis)

A common misconception is that trifluoroborates are infinitely stable.[1] In reality, they exist in an equilibrium with their boronic acid forms in aqueous solutions, a process known as protodeboronation .[1]

-

The Danger Zone: Low pH (< 3) or presence of Lewis acids (e.g., SiO₂ during chromatography) can strip the fluorides.[1]

-

Observation: If your reaction mixture turns from clear to a milky suspension over time in water/alcohol, the salt may be hydrolyzing to the less soluble boronic acid.[1]

-

Prevention: Maintain a slightly basic pH (add K₂CO₃ or Et₃N) in the stock solution to suppress hydrolysis.[1]

References

-

Molander, G. A.; Bernardi, C. R. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates."[1][4] Journal of Organic Chemistry, 2002 , 67, 8424-8429.[1][4] Link[1]

-

Darses, S.; Genet, J. P. "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis."[1] Chemical Reviews, 2008 , 108, 288-325.[1][5] Link[1]

-

Molander, G. A.; Brown, A. R. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles."[1][4] Journal of Organic Chemistry, 2006 , 71, 9681-9686.[1][4] Link[1]

-

PubChem Compound Summary. "Potassium (4-vinylphenyl)trifluoroborate (CAS 705254-32-6)."[1] National Center for Biotechnology Information.[1] Link[1]

Sources

- 1. Potassium (4-Fluorophenyl)trifluoroborate | C6H4BF4K | CID 23677644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 705254-32-6 [m.chemicalbook.com]

- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Methodological & Application

"Suzuki-Miyaura coupling protocol using Potassium 4-vinylphenyltrifluoroborate"

Application Note: Suzuki-Miyaura Coupling with Potassium 4-Vinylphenyltrifluoroborate

Executive Summary & Strategic Value

This guide details the protocol for utilizing This compound (CAS: 705254-32-8) in Palladium-catalyzed cross-coupling reactions. Unlike traditional boronic acids, this organotrifluoroborate salt offers superior shelf-stability, resistance to protodeboronation, and exact stoichiometry.

Why this Reagent? The 4-vinylphenyl moiety is a critical "chemical handle." By coupling this reagent to an aryl halide, researchers install a styrene functionality.[1] This vinyl group serves as a versatile platform for subsequent transformations:

-

Polymerization: Precursor for functionalized polystyrene derivatives.

-

Heck Reaction: A substrate for secondary cross-coupling.

-

Olefin Metathesis: Participation in Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM).

-

Bio-orthogonal Chemistry: Thiol-ene "click" reactions.

Mechanistic Insight: The "Slow Release" Strategy

To master this protocol, one must understand that potassium organotrifluoroborates (

-

Hydrolysis: Under basic conditions in aqueous media, the chemically inert

species hydrolyzes to the reactive boronic acid -

Equilibrium Control: Because this hydrolysis is equilibrium-driven, the concentration of free boronic acid remains low but constant.

-

Suppression of Side Reactions: The low instantaneous concentration of boronic acid prevents the formation of boroxine trimers and minimizes oxidative homocoupling—a common plague in vinyl/styrenyl boronic acid chemistry.

The Acid-Base Paradox: While a base is required for the Suzuki catalytic cycle (activation of the Pd-complex), the hydrolysis of the trifluoroborate is often accelerated by Lewis acids or the unique micro-environment of the solvent interface. In the protocol below, the choice of alcohol/water mixtures is critical not just for solubility, but to facilitate this phase-transfer hydrolysis.

DOT Diagram 1: Mechanistic Pathway

Caption: The "Slow Release" mechanism prevents boroxine formation by maintaining low steady-state concentrations of the active boronic acid species.

Detailed Experimental Protocol

Scope: Coupling of this compound with Aryl Bromides/Iodides. Scale: 1.0 mmol (Scalable to 10g with thermal management).

Reagents & Materials

| Component | Equiv. | Role | Notes |

| Aryl Halide | 1.0 | Electrophile | Bromides preferred; Chlorides require SPhos/RuPhos. |

| K-4-vinylphenyl-BF3 | 1.05 | Nucleophile | Slight excess accounts for minor hydrolysis losses. |

| PdCl2(dppf)[2]·CH2Cl2 | 0.02 - 0.05 | Catalyst | Robust, air-stable Pd(II) source. |

| Cs2CO3 | 3.0 | Base | Essential for activation; K2CO3 is a viable alternative. |

| THF / H2O (3:1) | -- | Solvent | THF solubilizes the halide; Water dissolves the salt. |

| BHT (Optional) | 1-2 mg | Inhibitor | Add if product is prone to radical polymerization. |

Step-by-Step Methodology

-

Charge Solids:

-

To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), This compound (226 mg, 1.05 mmol), Cs2CO3 (977 mg, 3.0 mmol), and PdCl2(dppf)·CH2Cl2 (16 mg, 2 mol%).

-

Expert Tip: If the aryl halide is a liquid, add it after the solvent degas step to prevent evaporation.

-

-

Solvent Addition & Degassing:

-

Add THF (3.0 mL) and Distilled Water (1.0 mL).

-

Critical Step: Sparge the mixture with Nitrogen or Argon for 5–10 minutes. Oxygen is the enemy of the active Pd(0) species and promotes homocoupling of the vinyl reagent.

-

-

Reaction:

-

Seal the vial with a Teflon-lined septum screw cap.

-

Heat the reaction block to 80 °C with vigorous stirring.

-

Run for 18–24 hours .

-

Visual Check: The mixture will turn black (precipitated Pd) upon completion. A bright orange/red solution usually indicates active catalyst remains.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Water (10 mL) and Ethyl Acetate (10 mL).

-

Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

-

Purification Note: The inorganic byproducts (boric acid, salts) stay in the water.

-

Dry organics over MgSO4, filter, and concentrate.

-

-

Purification:

-

Flash chromatography on Silica Gel.

-

Caution: Styrene derivatives can polymerize on acidic silica. Use a solvent system containing 1% Triethylamine if the product is acid-sensitive.

-

DOT Diagram 2: Experimental Workflow

Caption: Standard workflow emphasizing the critical degassing step to protect the active catalyst.

Troubleshooting & Optimization

If yields are low (<50%), consult the following diagnostic table.

| Observation | Root Cause | Corrective Action |

| No Reaction (SM Recovery) | Catalyst poisoning or poor solubility. | Switch solvent to i-PrOH/H2O (3:1) . The higher boiling point and polarity of isopropanol often assist in salt solubilization. |

| Homocoupling (Biaryl formation) | Oxygen ingress. | Degas solvents more rigorously (Freeze-Pump-Thaw). |

| Protodeboronation (Ar-H) | Hydrolysis too fast relative to coupling. | Lower temperature to 60°C or switch base to milder K3PO4 . |

| Insoluble Reagents | "Oiling out" of the organic substrate. | Add a co-solvent like Toluene to the alcohol/water mix (e.g., Toluene/H2O 3:1). |

Glassware Etching Note: Prolonged heating of trifluoroborates generates fluoride ions which can etch glass. For large-scale or repeated reactions, consider using PFA (perfluoroalkoxy) reaction vessels or single-use glass vials to avoid damaging expensive reactor glassware.

References

-

Molander, G. A.; Biolatto, B. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2003 , 68, 4302-4314.

-

Molander, G. A.; Brown, A. R. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles."[2][3][4] Journal of Organic Chemistry, 2006 , 71, 9681-9686.[2][3][4]

-

Darses, S.; Genêt, J. P. "Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry."[5] Chemical Reviews, 2008 , 108, 288-325.[5]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling."[6] Journal of the American Chemical Society, 2012 , 134, 7431-7441.[6]

Sources

- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]

- 4. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Scale-Up Synthesis of Substituted Styrenes via Potassium 4-Vinylphenyltrifluoroborate

Executive Summary

This guide details the process chemistry for scaling the synthesis of 4-substituted styrenes (4-vinylbiaryls) using Potassium 4-vinylphenyltrifluoroborate (CAS: 192863-37-9) . Unlike unstable vinylboronic acids which are prone to polymerization and dehydration, the trifluoroborate salt offers a crystalline, air-stable alternative that releases the active boronic acid species slowly in situ. This "reservoir effect" is critical for scale-up, minimizing homocoupling side reactions and enhancing safety profiles during multigram synthesis.

Key Advantages of this Protocol:

-

Stoichiometric Control: Crystalline solid allows for precise weighing compared to viscous boronate esters.

-

Impurity Suppression: The slow hydrolysis mechanism suppresses the formation of protodeboronated byproducts.[1][2]

-

Process Safety: Avoids the use of high-pressure ethylene gas or unstable styrene precursors.

Mechanistic Insight: The "Reservoir Effect"

To successfully scale this reaction, one must understand that this compound is not the active transmetallating species. It is a pre-catalyst reservoir.

Under basic, aqueous conditions, the trifluoroborate undergoes stepwise hydrolysis to form the active boronic acid. This equilibrium is the rate-determining factor for the supply of nucleophile to the catalytic cycle.

DOT Diagram 1: Hydrolysis & Catalytic Cycle

Figure 1: The "Slow Release" mechanism. The R-BF3K salt hydrolyzes to the active boronic acid (R-B(OH)2) only as needed, preventing high concentrations of unstable intermediates.

Comparison of Boron Reagents for Styrene Synthesis

| Feature | This compound | 4-Vinylphenylboronic acid | Pinacol Ester |

| Atom Economy | High (Byproduct: KCl, KBF4) | High | Low (High MW byproduct) |

| Stability | Indefinite (Air/Moisture Stable) | Poor (Polymerizes/Dehydrates) | Good |

| Solubility | Soluble in MeOH, Acetone, H2O | Soluble in organics | Soluble in organics |

| Scale-Up Risk | Low (Controlled Release) | High (Exothermic decomp) | Medium (Costly) |

| Cost | Low (Prepared from cheap KHF2) | Medium | High |

Experimental Protocols

Protocol A: General Screening (1 mmol Scale)

Objective: To validate catalyst activity and substrate compatibility before scale-up.

Reagents:

-

Aryl Halide (Ar-X): 1.0 mmol

-

This compound: 1.05 mmol (220 mg)

-

PdCl2(dppf)·CH2Cl2: 0.02 mmol (2 mol%)

-

Cs2CO3: 3.0 mmol (978 mg)

-

Solvent: THF/H2O (10:1 ratio, degassed) - 5 mL

Procedure:

-

Charge a reaction vial with the aryl halide, trifluoroborate, Pd catalyst, and base.

-

Seal and purge with Nitrogen/Argon for 5 minutes.

-

Add degassed THF/H2O via syringe.

-

Heat to 80°C for 4–12 hours.

-

IPC (In-Process Control): Monitor by TLC or LC-MS. Look for the disappearance of Ar-X.

-

Workup: Dilute with EtOAc, wash with water, dry over MgSO4, and concentrate.

Protocol B: Scale-Up Workflow (20 mmol / ~5g Scale)

Objective: Production of material with focus on heat management and purification.

Critical Safety Note: While the trifluoroborate is stable, the product (a substituted styrene) is prone to polymerization. Add BHT (2,6-di-tert-butyl-4-methylphenol) (0.1 mol%) to the crude mixture during workup to prevent polymerization during concentration.

Reagents:

-

Aryl Bromide: 20 mmol

-

This compound: 21 mmol (4.41 g)

-

PdCl2(dppf)·CH2Cl2: 0.4 mmol (326 mg, 2 mol%)

-

K2CO3: 60 mmol (8.29 g) — Note: Switched to K2CO3 for cost efficiency at scale.

-

Solvent: n-Propanol/H2O (3:1 ratio) — Note: Alcohols promote solubility of the borate salt better than THF at this scale.

Step-by-Step Methodology:

-

Reactor Setup: Use a 250 mL 3-neck round bottom flask equipped with a mechanical stirrer (overhead stirring is preferred to magnetic stirring to prevent grinding of the catalyst), reflux condenser, and internal temperature probe.

-

Solvent Degassing: In a separate flask, sparge the n-Propanol/Water mixture (80 mL total) with Nitrogen for 30 minutes. Oxygen is the enemy of the catalyst turnover number (TON).

-

Solids Charge: Charge the flask with Aryl Bromide, Trifluoroborate salt, and K2CO3.

-

Inerting: Cycle Nitrogen/Vacuum 3 times.

-

Catalyst Addition: Under a positive flow of Nitrogen, add the Pd catalyst.

-

Solvent Addition: Add the degassed solvent via cannula or pressure-equalizing dropping funnel.

-

Reaction: Heat the mixture to reflux (approx. 85-90°C internal) .

-

Observation: The mixture will initially be a slurry.[3] As it heats, the salts will partially dissolve, and the solution will darken (black/brown) indicating active Pd(0).

-

-

Monitoring: Check HPLC at 4 hours. If conversion <90%, add 10% more water to drive the hydrolysis equilibrium.

-

Workup:

-

Cool to room temperature.[4]

-

Crucial Step: Add BHT (10 mg) to inhibit polymerization.

-

Filter the mixture through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with EtOAc.

-

Transfer filtrate to a separatory funnel. Wash with Water (2x) and Brine (1x).

-

Note: If an emulsion forms (common with carbonates), add a small amount of saturated NH4Cl.

-

-

Purification:

-

Dry organic layer over Na2SO4.

-

Concentrate under reduced pressure (Keep bath temp < 40°C to protect the styrene).

-

Purify via silica gel chromatography or recrystallization (if the product is solid).

-

Process Decision Tree (Graphviz)

DOT Diagram 2: Scale-Up Decision Matrix

Figure 2: Decision matrix for monitoring and optimizing the scale-up process.

Troubleshooting & Optimization (E-E-A-T)

The "Stalled Reaction" Phenomenon

Symptom: Conversion halts at 60-70% despite active catalyst. Cause: The hydrolysis equilibrium has shifted backward due to fluoride ion accumulation or insufficient water. Solution: Do not add more catalyst initially. Add Water (10-20% volume) . This pushes the equilibrium toward the boronic acid (Le Chatelier’s principle).

Glass Etching

Insight: At large scales (>100g), the release of Fluoride (3 equivalents per mole of boron) can etch glass reactors. Mitigation: For pilot-plant scales, use Hastelloy or glass-lined reactors with regular inspection. For lab scale (20 mmol), standard borosilicate glass is acceptable, but be aware that the surface area of etched glass can actually accelerate hydrolysis (autocatalytic effect).

Protodeboronation

Symptom: Formation of Ar-H (simple arene) instead of product. Cause: Reaction temperature too high or pH too low. Solution: Ensure the base (K2CO3) is in excess (3 equiv). Switch to a milder heating profile (70°C).

References

-

Molander, G. A., & Bernardi, C. R. (2002).[5] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429.

-

Molander, G. A., & Brown, A. R. (2006).[5] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.[5] Journal of Organic Chemistry, 71(26), 9681–9686.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[1] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.[1]

-

[1]

-

-

Darses, S., & Genêt, J. P. (2008).[6] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.[6]

Sources

- 1. pure.ed.ac.uk [pure.ed.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 6. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

"experimental procedure for cross-coupling with heteroaryl halides"

Overcoming Catalyst Poisoning and Instability in Medicinal Chemistry

Abstract & Core Challenge

Heteroaryl halides (pyridines, pyrimidines, imidazoles) represent the backbone of modern medicinal chemistry but pose unique challenges in palladium-catalyzed cross-coupling. Unlike simple aryl halides, heterocycles introduce two primary failure modes:

-

Catalyst Poisoning: Lewis basic nitrogen atoms (

N) coordinate competitively to the Pd(II) center, displacing labile ligands and sequestering the catalyst in an inactive off-cycle resting state. -

Electronic Deactivation: Electron-deficient rings (e.g., 2-chloropyridine) undergo slow oxidative addition, while unstable coupling partners (e.g., 2-pyridyl boronic acids) suffer rapid protodeboronation before transmetallation occurs.

This guide details two field-proven protocols designed to bypass these failure modes using Precatalyst Scaffolds (Pd-G4 and Pd-PEPPSI), eliminating the reproducibility variance associated with in situ catalyst generation.

Mechanistic Insight: The "Heterocycle Trap"

To optimize reaction conditions, one must understand where the cycle breaks. The diagram below illustrates the standard catalytic cycle versus the "Heterocycle Trap" (N-coordination).

Figure 1: The "Heterocycle Trap" occurs when the Lewis basic nitrogen of the substrate coordinates to the Pd(II) intermediate, halting the cycle. Bulky ligands (Buchwald or NHC) are required to sterically discourage this interaction.

Strategic Ligand Selection Matrix

Do not use Tetrakis (

| Ligand Class | Specific Ligand | Primary Application | Why it Works |

| Biaryl Phosphine | XPhos | Suzuki Coupling (General) | High turnover; excellent for heteroaryl chlorides and unstable boronates. |

| Biaryl Phosphine | RuPhos | Buchwald (Secondary Amines) | Extremely active for secondary amines; resists N-poisoning. |

| Biaryl Phosphine | BrettPhos | Buchwald (Primary Amines) | Selective for primary amines; prevents bis-arylation. |

| NHC | PEPPSI-IPr | "Difficult" Heterocycles | The NHC ligand binds Pd tightly, preventing catalyst decomposition even with strongly coordinating substrates (pyridines/azoles). |

Protocol A: Suzuki-Miyaura Coupling of Unstable 2-Pyridyl Boronates

Challenge: 2-Pyridyl boronic acids/esters are prone to rapid protodeboronation (hydrolysis of the C-B bond) in aqueous base, often faster than the cross-coupling reaction. Solution: Use XPhos Pd G4 precatalyst with a phosphate base to buffer pH, and high catalyst activity to outcompete decomposition.

Materials

-

Electrophile: Heteroaryl Chloride/Bromide (1.0 equiv)

-

Nucleophile: 2-Pyridyl Boronic Acid Pinacol Ester (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G4 (2.0 – 5.0 mol%)

-

Base:

(2.0 – 3.0 equiv) [Solid] or 0.5M Aqueous Solution -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure

-

Vessel Prep: Charge a reaction vial (microwave vial or Schlenk tube) with a stir bar.

-

Solids Addition: Add the Heteroaryl Halide (1.0 equiv), Boronate Ester (1.2 equiv), Base (

, 2.0 equiv), and XPhos Pd G4 (0.02 equiv).-

Note: Weighing the G4 precatalyst in air is safe, but minimize exposure time.

-

-

Degassing (Critical): Cap the vial with a septum. Evacuate and backfill with Argon/Nitrogen (3 cycles).

-

Solvent Addition: Syringe in sparged 1,4-Dioxane and Water (4:1 ratio). Concentration should be 0.1 M to 0.2 M relative to the halide.

-

Why? High concentration favors the bimolecular coupling over the unimolecular protodeboronation.

-

-

Reaction: Heat to 80–100 °C for 2–4 hours.

-

Visual Check: The reaction should turn from orange/red to black/grey as Pd(0) is generated and eventually precipitates after turnover.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine. Dry over

and concentrate.

Self-Validating Checkpoint:

-

LCMS Analysis: If you see the mass of the de-boronated pyridine (M-H), your reaction is too slow or the base is too strong. Action: Switch to anhydrous conditions using

in dry DMF/Toluene.

Protocol B: Buchwald-Hartwig Amination with Pd-PEPPSI-IPr

Challenge: Amination of electron-deficient chloropyridines often fails with phosphine ligands due to the formation of stable Pd-pyridine complexes. Solution: Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) utilizes a bulky NHC ligand that is sterically demanding and strongly electron-donating, stabilizing the Pd(0) species.

Materials

-

Electrophile: Heteroaryl Chloride (1.0 equiv)

-

Nucleophile: Amine (1.2 equiv)

-

Catalyst: Pd-PEPPSI-IPr (1.0 – 2.0 mol%)[1]

-

Base:

(1.2 – 1.4 equiv) or -

Solvent: DME (Dimethoxyethane) or Toluene (Anhydrous)

Step-by-Step Procedure

-

Inert Setup: This reaction is sensitive to moisture if using

. Flame-dry the vial or use a glovebox if available. -

Solids: Add Pd-PEPPSI-IPr (1-2 mol%), Base (

), and Heteroaryl Chloride to the vial.-

Note: If the amine is a solid, add it now.

-

-

Purge: Seal and purge with Argon.

-

Liquids: Add anhydrous DME (0.2 M). If the amine is liquid, add it last via syringe.

-

Activation: Heat to 60–80 °C .

-

Monitoring: Monitor by LCMS. Reaction is typically complete in 1–3 hours.

-

Note: PEPPSI catalysts are extremely active; extended heating can lead to hydrodehalogenation.

-

Self-Validating Checkpoint:

-

Color: The solution typically starts yellow/orange. A rapid change to clear or black precipitate before heating suggests catalyst decomposition (likely due to wet solvent killing the active species).

Experimental Workflow & Decision Tree

Figure 2: Decision tree for selecting the optimal precatalyst and conditions based on substrate stability and nucleophile type.

References

-

Buchwald-Hartwig Amination Overview & Prec

- Source: Wikipedia / ACS Public

- Context: Development of G3/G4 precatalysts for general amin

-

Pd-PEPPSI-IPr for Heteroaryl Halides

- Source: Organ, M. G., et al.

-

Context: Use of NHC-Pd complexes for difficult, electron-deficient couplings.[8]

-

Suzuki-Miyaura Coupling of Unstable 2-Pyridyl Boron

- Source: Burke, M. D., et al. / Chemical Society Reviews.

- Context: Strategies to mitigate protodeboronation using MIDA boron

-

XPhos Pd G4 Protocol

- Source: Yoneda Labs / MIT (Buchwald Lab).

- Context: General protocol for high-turnover Suzuki coupling.

-

Mechanism of C

- Source:N

-

Context: Coordination of nitrogen heterocycles to Pd centers inhibiting the catalytic cycle.[9]

Sources

- 1. PEPPSI™ Catalysts Overview [sigmaaldrich.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. METAL-CATALYSED CROSS-COUPLING REACTIONS OF NITROGEN HETEROCYCLES - Durham e-Theses [etheses.dur.ac.uk]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

"optimizing catalyst loading for Potassium 4-vinylphenyltrifluoroborate coupling"

Topic: Optimizing Catalyst Loading & Reaction Conditions

Core Directive & Mechanism: The "Slow-Release" Strategy

Welcome to the technical support hub for organotrifluoroborate coupling. The critical error most researchers make with Potassium 4-vinylphenyltrifluoroborate is treating it exactly like a boronic acid.

The Reality: This reagent is a reservoir. It is catalytically inert until it hydrolyzes. To optimize catalyst loading, you must first control the Hydrolysis Equilibrium . If hydrolysis is too slow, the reaction stalls (catalyst deactivates). If hydrolysis is too fast, you risk protodeboronation or oxidative homocoupling, wasting the reagent.

The Acid-Base Paradox

Suzuki coupling requires a base to activate the palladium complex. However, basic conditions retard the hydrolysis of the trifluoroborate into the active boronic acid species.

-

High pH (Strong Base): Stops hydrolysis. Reservoir stays closed. Reaction fails.

-

Low pH (Acidic): Rapid hydrolysis. Reservoir dumps content. Side reactions (protodeboronation) spike.

You must engineer a biphasic system where the bulk organic phase remains neutral enough for hydrolysis, while the aqueous/interfacial layer handles the base-mediated transmetallation.

Mechanism Visualization

The following diagram illustrates the critical "Slow Release" pathway you are managing.

Figure 1: The "Slow Release" Mechanism. Optimization relies on balancing the hydrolysis rate with the catalytic turnover rate.[1]

Optimization Protocol: Catalyst Loading

Do not default to 5 mol%. For 4-vinylphenyltrifluoroborate, high Pd loadings often lead to "Pd black" precipitation because the transmetallation is slower than the reduction of Pd(II) to Pd(0).

Standard Screening Conditions (The "Molander" Baseline)

-

Solvent: THF:H2O (10:1) or Toluene:H2O (3:1). Strictly avoid anhydrous conditions.

-

Temperature: 80–100 °C.[4]

Step-by-Step Loading Optimization (DoE Approach)

Phase 1: Catalyst System Selection (Fixed at 1 mol%) Run parallel micro-vials with these two systems to determine the rate-limiting factor:

-

System A (Robust): PdCl2(dppf) · CH2Cl2.[5]

-

Best for: Standard aryl bromides/iodides.

-

-

System B (Active): XPhos Pd G4 or SPhos Pd G2.

-

Best for: Aryl chlorides or sterically hindered partners.

-

Phase 2: The "Limit of Failure" Titration Once the system is chosen (e.g., Pd-dppf), run the following array. Stop the reaction at 4 hours and check conversion via HPLC/UPLC.

| Entry | Catalyst Loading (mol%) | Expected Outcome | Diagnosis |

| 1 | 2.0% | 100% Conv. | Baseline. If this fails, check reagents (esp. base quality). |

| 2 | 0.5% | >95% Conv.[6] | Ideal Target. High efficiency, low metal waste. |

| 3 | 0.1% | 50-80% Conv. | Stalled? If reaction turns black/gray, catalyst died. Needs stabilizing ligand. |

| 4 | 0.05% | <20% Conv. | Too Low. Induction period exceeds catalyst lifetime. |

Phase 3: Visual Kinetic Check

-

Yellow/Orange Solution: Active catalyst.

-

Black Precipitate: Catalyst death (Pd aggregation).

-

Fix: If precipitation occurs early (<1 hr), increase ligand:metal ratio (e.g., add 1 mol% free dppf) or switch to a palladacycle precatalyst (e.g., Pd-PEPPSI-IPr).

-

Troubleshooting Guide

Symptom: Reaction Stalls at ~50% Conversion

-

Cause: Catalyst deactivation due to "fluoride poisoning" or insufficient hydrolysis.

-

The Fix:

-

Add Glass: The borosilicate glass surface acts as a fluoride sink (etching), driving the hydrolysis equilibrium forward. If using plastic vials, add glass beads.

-

Boost Water: Shift solvent ratio to 4:1 (Organic:Water).

-

Refresh Catalyst: Add a second slug of catalyst (0.5 mol%) at the 2-hour mark.

-

Symptom: Vinyl Group "Disappears" (Protodeboronation)

-

Observation: Mass spec shows Ar-H instead of Ar-Vinyl.

-

Cause: The vinyl-boronic acid intermediate is unstable at high temperature/high pH.

-

The Fix:

-

Switch Base: Move from Cs2CO3 to K3PO4 or K2CO3 (milder buffering).

-

Lower Temp: Drop to 60 °C and extend time.

-

Slow Addition: Do not add the trifluoroborate all at once. Add it as a solution over 1 hour to keep the concentration of free boronic acid low.

-

Symptom: Heck Reaction Side-Product

-

Observation: The aryl halide couples to the vinyl group (C-H activation) rather than the boron site (C-B exchange).

-

Cause: Competitive insertion into the alkene.

-

The Fix:

-

Ligand Switch: Use bulky, electron-rich ligands (e.g., SPhos , XPhos ) which accelerate transmetallation (Suzuki) over alkene insertion (Heck).

-

Avoid Acetate: Pd(OAc)2 can promote Heck pathways. Use PdCl2-based precatalysts.[5]

-

Decision Workflow: Heck vs. Suzuki Control

Use this logic flow to ensure you get the coupled biaryl (Suzuki) and not the extended styrene (Heck).

Figure 2: Ligand selection is the primary control point for suppressing Heck-type side reactions in vinyl-boron systems.

FAQ: Frequently Asked Questions

Q: Can I run this reaction under strictly anhydrous conditions to protect the vinyl group? A: No. Water is chemically required to hydrolyze the R-BF3K to R-B(OH)2. Without water, the reagent remains inert. If you are worried about water sensitivity, use a surfactant system (e.g., TPGS-750-M) which creates micelles that protect the active species while allowing hydrolysis at the interface.

Q: Why does my reaction work in glass vials but fail in Teflon/PTFE tubes? A: This is the "Glass Effect." The SiO2 in glass reacts with the fluoride ions released during hydrolysis (4 HF + SiO2 → SiF4 + 2 H2O). This removes fluoride from the equilibrium, driving the hydrolysis forward. If using PTFE, you must add an external fluoride scavenger (like TMSCl or simply glass powder).

Q: Is 4-vinylphenyltrifluoroborate stable on the shelf? A: Yes, it is indefinitely stable to air and moisture, which is its main advantage over the corresponding boronic acid (which polymerizes). However, once you add it to the basic reaction mixture, it becomes reactive.

Q: Which base is best for minimizing polymerization? A: K3PO4 (Potassium Phosphate Tribasic) is often superior to carbonates for vinyl substrates. It provides a buffered pH that supports Suzuki coupling without being aggressive enough to trigger rapid anionic polymerization of the styrene product.

References

-

Molander, G. A., & Bernardi, C. R. (2002).[5] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society.

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.[7] Angewandte Chemie International Edition.

-

Butters, M., et al. (2011). Process Development of a Suzuki–Miyaura Cross-Coupling Reaction: A Case Study. Organic Process Research & Development.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 3. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jsynthchem.com [jsynthchem.com]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

"handling and deactivation of palladium catalysts in Suzuki reactions"

Unit: Catalysis Optimization & Purification Group Topic: Handling, Deactivation, and Remediation of Pd Catalysts in Suzuki-Miyaura Coupling Audience: Drug Discovery & Process Development Chemists

Mission Statement

Welcome to the Catalyst Care Unit. In the high-stakes environment of drug development, the failure of a Suzuki coupling is rarely just "bad luck"—it is a deterministic outcome of catalyst deactivation or mishandling. This guide moves beyond basic textbook procedures to address the causality of failure . We provide self-validating protocols to maintain the active Pd(0) species and rigorous workflows to remove it when its job is done, ensuring compliance with ICH Q3D elemental impurity limits.

Module 1: Catalyst Handling & Activation (The "Birth" of the Active Species)

The Core Problem: Most "bad batches" of catalyst are actually the result of improper activation or storage. While modern precatalysts (e.g., Buchwald G3/G4) are air-stable solids, they generate highly air-sensitive Pd(0) species immediately upon activation.

1.1 The Precatalyst Paradigm

Why do we use precatalysts? Traditional sources like

1.2 Protocol: Inert Atmosphere Setup (The "Gold Standard")

Do not rely on simple nitrogen balloons for sensitive screenings.

-

Solvent Degassing:

-

Routine: Sparge with Argon/Nitrogen for 15–20 minutes (use a dispersion tube, not a simple needle).

-

High-Sensitivity: Freeze-Pump-Thaw (3 cycles) is required for loadings <0.1 mol% or electron-rich ligands (e.g.,

).

-

-

Vessel Prep: Oven-dry glassware (

) for at least 2 hours. Cool under vacuum, backfill with inert gas. -

Addition Order (Critical):

-

Solids: Add Precatalyst, Boronic Acid, and Base (if solid) to the vessel. Cap and purge (3x Vacuum/Inert cycles).

-

Liquids: Add degassed solvent and Aryl Halide via syringe through the septum.

-

Activation: The catalyst is only "live" once the base and solvent meet the precatalyst. From this moment, O2 ingress is fatal.

-

1.3 Visualizing Activation & Sensitivity

Figure 1: The transition from stable precatalyst to sensitive active species. The "Danger Zone" begins immediately after base addition.

Module 2: Troubleshooting Deactivation (In-Reaction Forensics)

The Core Problem: The reaction stalls. Adding more catalyst often fails. Why? You must diagnose the mechanism of death before prescribing a cure.

2.1 Mechanisms of Failure

-

Pd Black Aggregation: The "Active" monomeric Pd(0) collapses into metallic nanoparticles. This is autocatalytic; Pd black catalyzes the formation of more Pd black.

-

Visual Cue: Reaction mixture turns from yellow/orange to dark grey/black precipitate.

-

-

Ligand Oxidation: Trace

oxidizes the phosphine ligand ( -

Protodeboronation: The catalyst is fine, but the Boronic Acid is destroyed (hydrolyzed/deboronated) faster than the cross-coupling occurs.

-

Diagnostic: LCMS shows large amounts of

(de-borylated starting material).

-

2.2 Troubleshooting Matrix

| Symptom | Observation | Root Cause | Corrective Action |

| Stalled Conversion | Reaction turns BLACK ; precipitate forms. | Pd Aggregation. Ligand concentration too low or catalyst loading too low to sustain cycle. | 1. Increase Ligand:Pd ratio (e.g., 2:1).2. Switch to a bulkier ligand (e.g., BrettPhos) to stabilize Pd(0). |

| Stalled Conversion | Reaction remains ORANGE/CLEAR ; SM remains. | Catalyst Poisoning or Inhibition. Heterocycles (pyridines, thiols) coordinating to Pd. | 1. Increase temperature to promote ligand exchange.2. Switch to precatalyst with higher affinity ligand. |

| Low Yield | Ar-H detected in LCMS.[1] | Protodeboronation. Base is too strong or mixture too wet/hot for this boronic acid. | 1. Switch base: |

| No Reaction | Catalyst added last to hot solution. | Instant Thermal Deactivation. | Protocol Violation: Never add Pd to a hot solution. Add at RT, then heat. |

2.3 Logic Flow for Troubleshooting

Figure 2: Decision tree for diagnosing Suzuki coupling failures.

Module 3: Post-Reaction Remediation (Pd Removal)

The Core Directive: Drug candidates must meet ICH Q3D limits (Class 2B Element: Oral PDE

3.1 The Scavenger Protocol (The "Self-Validating" Workflow)

Do not rely on crystallization alone; Pd complexes often co-crystallize with the API.

Step 1: Bulk Removal (Filtration)

-

Pass the crude reaction mixture through a pad of Celite to remove bulk Pd black and inorganic salts.[2]

-

Note: This removes insoluble Pd, but soluble Pd-Ligand complexes remain.

Step 2: Chemical Scavenging (Choose ONE based on chemistry)

-

Option A: SiliaMetS® Thiol (Solid Supported)

-

Best for: General use, high affinity for Pd(II).

-

Protocol: Add SiliaMetS Thiol (4 eq. relative to Pd loading) to the organic solution. Stir at

for 4 hours. Filter. -

Validation: Solution color usually lightens significantly.

-

-

Option B: TMT (Trimercaptotriazine) [3]

-

Best for: Large scale, removing soluble Pd species.[3]

-

Protocol: Add Na3TMT (3 eq.) and water. Stir vigorously. Pd precipitates as an insoluble TMT complex. Filter.

-

-

Option C: Activated Carbon (Darco KB)

Step 3: Validation (ICP-MS)

-

Always verify the first batch using ICP-MS. If Pd > 10 ppm, repeat Step 2 with a different scavenger class (e.g., switch from Thiol to Thiourea).

3.2 Comparative Efficiency of Removal Methods

| Method | Mechanism | Efficiency (Typical) | Pros | Cons |

| Celite Filtration | Physical Exclusion | < 20% | Cheap, removes bulk solids. | Does not remove soluble Pd-L. |

| Aq. Wash (NAC) | Chelation/Extraction | 50–80% | N-Acetyl Cysteine is cheap. | Requires phase separation optimization. |

| SiliaMetS Thiol | Chemisorption | > 95% | High affinity, no leaching. | Expensive for large scale.[6] |

| TMT (Triazine) | Precipitation | > 98% | Industry standard for scale. | TMT-Pd complex can be colloidal (hard to filter). |

Frequently Asked Questions (FAQs)

Q1: My boronic acid is unstable. I see 50% conversion and then it stops, but the catalyst looks fine. What now? A: You are likely facing Protodeboronation .[1][7] This is base-catalyzed.[8][9]

-

Immediate Fix: Add the boronic acid in portions (e.g., 3 aliquots over 2 hours) to keep the instantaneous concentration low.

-

Systemic Fix: Switch to a precatalyst that works with weak bases (e.g.,

instead of

Q2: Can I weigh Buchwald precatalysts in the air? A: Yes. G3 and G4 precatalysts are air-stable in solid form. However, once you add them to the solvent/base mixture, you must be under inert gas. Do not store the solid in an open vial for weeks; moisture can degrade the methanesulfonate backbone over time.

Q3: Why is my reaction turning black immediately upon heating?

A: "Instant Black" indicates rapid catalyst decomposition before the catalytic cycle can stabilize the Pd. This usually means your Ligand:Pd ratio is too low or your solvent is not degassed . Ensure you are using a precatalyst (1:1 ratio) or adding excess ligand if using

Q4: I need <5 ppm Pd for a biological assay. Is column chromatography enough? A: No. Organopalladium complexes often streak on silica or co-elute with polar products. You must use a scavenger step (SiliaMetS or TMT) after the column or before crystallization to guarantee <5 ppm levels.

References

-

Mechanisms of Suzuki Coupling & Deactivation

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Buchwald Precatalyst Handling & Activation

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene-Containing Palladium Precatalysts. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

-

-

Protodeboronation Mechanisms

-

Cox, P. A., et al. (2016). Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. Journal of the American Chemical Society, 138(29), 9145–9157. Link

-

-

Palladium Removal (Scavenging)

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

-

-

ICH Q3D Elemental Impurity Guidelines

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Protodeboronation - Wikipedia [en.wikipedia.org]

- 8. catsci.com [catsci.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. ema.europa.eu [ema.europa.eu]

Validation & Comparative

The Practitioner's Guide to Vinylation in Suzuki-Miyaura Coupling: A Comparative Analysis of Potassium 4-Vinylphenyltrifluoroborate and Vinylboronic Acid

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] The introduction of a vinyl group, a versatile synthetic handle, is a frequent requirement. This guide provides a detailed comparative analysis of two key reagents for this transformation: the stable and increasingly popular potassium 4-vinylphenyltrifluoroborate and the more traditional yet challenging vinylboronic acid.

At a Glance: Key Differences

| Feature | This compound | Vinylboronic Acid |

| Stability | Crystalline, bench-stable solid, indefinitely storable. | Prone to polymerization and difficult to isolate.[2] |

| Handling | Easy to handle, weigh, and store.[3] | Requires in situ generation or use of stabilized surrogates.[4] |

| Reactivity | Excellent coupling partner with a broad range of electrophiles.[2][5] | Highly reactive but instability can lead to inconsistent results. |

| Protodeboronation | Significantly less prone to protodeboronation.[6][7] | Susceptible to protodeboronation, especially under prolonged storage.[7] |

| Stoichiometry | Precise stoichiometry is easily achievable.[3] | Difficult to determine precise stoichiometry due to instability.[3] |

Delving Deeper: The Case for this compound

Potassium organotrifluoroborates have emerged as highly attractive alternatives to boronic acids in Suzuki-Miyaura couplings.[6] Their tetracoordinate nature confers exceptional stability, rendering them as protected forms of boronic acids that can withstand a variety of reaction conditions.[7]

Advantages:

-

Enhanced Stability and Handling: this compound is a crystalline, free-flowing solid that is stable to air and moisture, allowing for long-term storage without degradation.[3][8] This contrasts sharply with the inherent instability of vinylboronic acid, which readily polymerizes upon attempted isolation.[2] This stability simplifies experimental setup, as the reagent can be weighed accurately and handled on the benchtop without special precautions.

-

Reduced Protodeboronation: A significant side reaction that plagues boronic acids is protodeboronation, the cleavage of the C-B bond by a proton source. Organotrifluoroborates are markedly more resistant to this process, leading to higher reaction efficiency and the ability to use near-stoichiometric amounts of the reagent.[6][9]

-

Broad Substrate Scope and Functional Group Tolerance: Extensive research has demonstrated the successful coupling of this compound with a wide array of aryl and heteroaryl halides (iodides, bromides, and even chlorides) and triflates.[2][5][10] The reaction conditions are generally mild and tolerate a diverse range of functional groups.[2]

Mechanism of Activation:

The enhanced stability of the trifluoroborate salt necessitates an activation step to generate the active boronic acid or a related species in situ for the transmetalation step of the Suzuki-Miyaura catalytic cycle. This is typically achieved under basic conditions, often with a fluoride source, which facilitates the cleavage of the B-F bonds.[11]

The Enduring Utility of Vinylboronic Acid: A Tale of Stabilization

Despite its inherent instability, vinylboronic acid remains a relevant reagent in Suzuki coupling, primarily through the use of stabilized derivatives that generate the active species in situ.

The Challenge of Instability:

The primary drawback of vinylboronic acid is its propensity to undergo polymerization, making its isolation and storage as a monomer challenging.[2][4] This instability can lead to difficulties in achieving accurate stoichiometry and may result in inconsistent reaction yields.[3]

The Boroxine Solution:

To circumvent the instability of free vinylboronic acid, it is commonly handled as its cyclic anhydride, 2,4,6-trivinylcyclotriboroxane, often as a pyridine complex.[2] This crystalline solid is bench-stable and, under the aqueous basic conditions of the Suzuki-Miyaura reaction, hydrolyzes to release vinylboronic acid in a controlled manner for subsequent coupling.[4]

Considerations for Use:

While the use of stabilized surrogates makes vinylboronic acid a viable option, researchers must consider the following:

-

The in situ generation can sometimes be less efficient than using a pre-formed, stable reagent.

-

The presence of the stabilizing agent (e.g., pyridine) may influence the reaction outcome in some cases.

Experimental Protocols: A Practical Guide

Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline for the coupling of this compound with an aryl bromide.

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol)

-

Tetrahydrofuran (THF) and Water (e.g., 4:1 mixture, 5 mL)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

-

To a Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, cesium carbonate, palladium(II) chloride, and triphenylphosphine.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed THF/water solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling of Vinylboronic Acid (from its Boroxine Complex)

This protocol provides a general procedure for the use of a stabilized vinylboronic acid surrogate.

Materials:

-

Aryl bromide (1.0 mmol)

-

2,4,6-Trivinylcyclotriboroxane-pyridine complex (0.4 mmol, providing 1.2 mmol of vinylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., Potassium carbonate, K₂CO₃, 2.0 mmol)

-

Solvent (e.g., Dioxane/Water, 4:1 mixture, 5 mL)

-

Inert atmosphere setup

-

In a reaction vessel equipped for inert atmosphere work, combine the aryl bromide, the trivinylboroxane-pyridine complex, and the base.

-

Purge the vessel with an inert gas.

-

Add the palladium catalyst under a positive flow of inert gas.

-

Introduce the degassed solvent mixture via syringe.

-

Heat the reaction to the appropriate temperature (typically 80-100 °C) and maintain with stirring for the required duration, monitoring progress by an appropriate analytical technique.

-

After cooling, perform a standard aqueous workup, extracting the product into an organic solvent.

-

Dry the organic phase, remove the solvent in vacuo, and purify the residue by flash chromatography.

Visualizing the Chemistry

The Suzuki-Miyaura Catalytic Cycle

Caption: Structures of this compound and Vinylboronic Acid.

Conclusion and Recommendations

For researchers and professionals in drug development and the broader chemical sciences, the choice between this compound and vinylboronic acid for Suzuki-Miyaura vinylation hinges on a balance of stability, ease of handling, and reaction efficiency.

This compound is the superior choice for most applications due to its exceptional stability, ease of handling, and broad compatibility. [3]Its resistance to protodeboronation often leads to higher and more reproducible yields. [6][7]The initial investment in the synthesis of the trifluoroborate salt is frequently offset by its reliability and the simplification of the experimental workflow.

Vinylboronic acid , typically used as its boroxine derivative, remains a viable and more atom-economical option. [4]It is particularly useful when large quantities are required and the challenges of in situ generation are manageable. However, careful optimization of reaction conditions is crucial to mitigate the effects of its inherent instability.

References

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

-

Stefani, H. A., Cella, R., & Vieira, A. S. (2007). Recent advances in the Suzuki–Miyaura cross-coupling reactions of potassium organotrifluoroborates. Tetrahedron, 63(20), 4073-4103. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Molander, G. A., & Yun, C.-S. (2002). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles. The Journal of organic chemistry, 71(25), 9681–9686. [Link]

-

Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic... - ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Dreher, S. D., Lim, Y.-H., Sandrock, D. L., & Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(8), 1293–1309. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 8, 2026, from [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]

-

Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]

-

Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Aldrichimica Acta, 38(2), 49-56. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]

-

Molander, G. A., & Gravel, M. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 74(12), 4534–4539. [Link]

-

Arnold, D. (2008, May 18). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022, March 29). [Video]. YouTube. [Link]

-

O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 45. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [repository.upenn.edu]

- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]